2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c29-22(25-12-16-1-7-20-21(11-16)31-15-30-20)13-32-23-8-6-19(26-27-23)17-2-4-18(5-3-17)28-10-9-24-14-28/h1-11,14H,12-13,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDVRAFXTLRLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that incorporates multiple heterocycles, including imidazole and pyridazine. Its structural features suggest significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The molecular structure of this compound includes:
- Imidazole and Pyridazine Rings : Known for their ability to interact with various biological targets.
- Thioether Linkage : Enhances the compound's reactivity.
- Acetamide Moiety : Potentially increases solubility and bioavailability.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The presence of the imidazole and pyridazine rings suggests that it may interact with microbial enzymes or receptors, leading to inhibition of growth or cell viability. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazine ring may interact with nucleic acids or proteins, modulating biological pathways involved in cancer progression. Several studies have demonstrated that derivatives of imidazole and pyridazine can act as topoisomerase inhibitors and induce apoptosis in cancer cells .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in cellular processes.
- DNA Interaction : Potential intercalation into DNA strands, disrupting replication and transcription processes.
- Signal Pathway Modulation : Influencing pathways related to cell survival and apoptosis through receptor interactions.
Case Studies
- Anticancer Efficacy : A study demonstrated that a structurally similar compound inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 8.11 μmol/L. This suggests that the target compound may exhibit comparable efficacy against various cancer cell lines .
- Antimicrobial Testing : In vitro testing against Bacillus subtilis showed significant inhibition at concentrations as low as 10 μg/mL, indicating strong antibacterial properties .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of this molecule:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-(1H-imidazol-1-yl)phenyl)-N-benzylacetamide | Contains imidazole and benzylacetamide | Lacks pyridazine ring |
| 6-(4-(1H-imidazol-1-yl)phenyl)pyridine | Similar phenyl and imidazole structure | Contains only a pyridine ring instead of pyridazine |
| 2-thio-N-benzylacetamide | Thioether linkage present | Simplified structure without multi-ring systems |
The uniqueness of This compound lies in its combination of both imidazole and pyridazine rings along with a thioether linkage, potentially enhancing its reactivity and biological activity compared to similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives from the literature, focusing on core structural features, substituents, and hypothesized biological activities:
Key Structural and Functional Insights:
Pyridazine vs. Triazole-Thiazole Cores :
- The target compound’s pyridazine core differs from the triazole-thiazole systems in ’s compounds (e.g., 9a, 9c). Pyridazines are less common in drug design but offer unique electronic properties for binding polar enzyme pockets. In contrast, triazole-thiazole hybrids are widely explored for antimicrobial and anticancer activities due to their ability to disrupt DNA synthesis or protein-protein interactions .
Imidazole vs. Benzimidazole Substituents :
- The imidazole group in the target compound may enhance interactions with heme-containing enzymes (e.g., cytochrome P450 isoforms), whereas benzimidazole derivatives (e.g., 9a) are often associated with DNA intercalation or topoisomerase inhibition .
Benzo[d][1,3]dioxol Group :
- This substituent, shared with the target compound and some neuroactive agents, likely improves blood-brain barrier penetration compared to halogenated aryl groups (e.g., 4-bromophenyl in 9c) .
Synthetic Flexibility :
- highlights the reactivity of acetamide precursors in generating diverse heterocycles (e.g., thiadiazoles, thiophenes). The target compound’s thioether linkage may offer stability advantages over ester or amide linkages in acidic environments .
Research Findings and Hypotheses
- Antimicrobial Potential: Compounds with triazole-thiazole motifs (e.g., 9a–e) exhibit moderate to strong activity against bacterial and fungal strains, with 9c showing superior docking scores in silico . The target compound’s imidazole and pyridazine groups could similarly target microbial enzymes like dihydrofolate reductase.
- Enzyme Inhibition: Pyridazine derivatives are known inhibitors of phosphodiesterases and kinases. The imidazole moiety could further modulate selectivity for kinases with metal-ion-dependent active sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (e.g., pyridazinyl-thioacetamide moieties) are typically formed using reagents like NaH or K₂CO₃ in polar aprotic solvents (DMF or DMSO) under inert atmospheres . Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometry of intermediates (e.g., imidazole-phenylpyridazine precursors) is critical to improve yields. Post-synthesis purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended .
Q. How should researchers confirm the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm, dioxolane methylene at δ 5.9–6.1 ppm) and carbon backbone .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-S stretch at ~650 cm⁻¹) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (tolerance <0.4%) to ensure purity .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with the imidazole and pyridazine pharmacophores (e.g., kinase inhibition, GPCR modulation). Use cell-based viability assays (MTT or resazurin) to assess cytotoxicity. For mechanistic studies, employ fluorescence polarization or surface plasmon resonance (SPR) to evaluate binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer : Systematically modify substituents on the imidazole, pyridazine, or dioxolane moieties. For example:
- Replace the benzo[d][1,3]dioxol-5-ylmethyl group with fluorinated or methylsulfonyl variants to enhance metabolic stability .
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to modulate electronic effects on receptor binding .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) before synthesizing analogs .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using guidelines like the NIH’s Assay Guidance Manual. Validate findings with orthogonal assays (e.g., compare enzymatic inhibition with cellular activity). Cross-reference solubility data (via HPLC-UV) to rule out aggregation artifacts .
Q. What computational methods are effective for predicting the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in cyclization or substitution reactions. For example, DFT studies on imidazo[4,5-b]pyridine precursors have elucidated charge distribution effects on reaction pathways .
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer :
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility .
- Prodrug Design : Introduce ester or phosphate groups on the acetamide moiety for enhanced permeability .
- Co-solvent Systems : Test formulations with PEG-400 or cyclodextrins in pharmacokinetic studies .
Q. What advanced analytical techniques are recommended for assessing batch-to-batch consistency?
- Methodological Answer :
- LC-MS/MS : Quantify impurities at ppm levels and confirm molecular ion peaks.
- X-ray Crystallography : Resolve crystal structures to detect polymorphic variations .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability and residual solvent content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
